

Spectroscopic and Structural Analysis of 2-Aryl-nicotinonitriles: A Technical Overview

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)nicotinonitrile

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Introduction

This technical guide provides an overview of the spectroscopic and structural characterization of 2-aryl-nicotinonitriles, with a focus on providing reference data for compounds structurally related to **2-(4-Fluorophenyl)nicotinonitrile**. Direct experimental spectroscopic data for **2-(4-Fluorophenyl)nicotinonitrile** is not readily available in the public domain based on a comprehensive search of scientific literature and databases. However, by examining the data of analogous compounds, we can predict the expected spectral characteristics and provide a framework for the analysis of this and similar molecules. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.^[1]

Predicted Spectroscopic Characteristics of 2-(4-Fluorophenyl)nicotinonitrile

Based on its constituent functional groups—a pyridine ring, a nitrile group, and a 4-fluorophenyl substituent—the following spectral properties are anticipated for **2-(4-Fluorophenyl)nicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the 4-fluorophenyl ring. The protons on the pyridine ring will

likely appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the 4-fluorophenyl ring will present as two doublets (or a more complex pattern due to fluorine coupling) in the aromatic region, characteristic of a para-substituted benzene ring.

- ^{13}C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) is expected to appear in the range of δ 115-125 ppm. The carbons of the pyridine and 4-fluorophenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine will show a characteristic large coupling constant (^1JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibration of the nitrile group ($\text{C}\equiv\text{N}$), which typically appears as a sharp, medium-to-strong absorption band in the range of 2220-2260 cm^{-1} . Aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , while C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm^{-1} region. The C-F stretching vibration will likely be present in the fingerprint region, typically between 1000-1300 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **2-(4-Fluorophenyl)nicotinonitrile** ($\text{C}_{12}\text{H}_7\text{FN}_2$). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the pyridine and fluorophenyl rings.

Spectroscopic Data of Analogous Compounds

To provide a practical reference, the following tables summarize the spectroscopic data for structurally similar nicotinonitrile derivatives.

Table 1: ^1H NMR Data of Related Nicotinonitrile Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide[2]	DMSO-d ₆	2.51 (s, 3H, CH ₃), 3.76 (s, 3H, OCH ₃), 3.85 (s, 3H, OCH ₃), 7.13–8.32 (m, 7H, CH-Ar), 9.60 (bs, 1H, NH), 10.10 (bs, 1H, NH)
5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide[2]	DMSO-d ₆	2.43 (s, 3H, CH ₃), 2.51 (s, 3H, CH ₃), 6.95–7.89 (m, 8H, CH-Ar), 9.65 (bs, 1H, NH), 10.42 (bs, 1H, NH)

Table 2: ¹³C NMR Data of a Related Nicotinonitrile Derivative

Compound	Solvent	Chemical Shifts (δ , ppm)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide[2]	DMSO-d ₆	23.21, 56.03, 56.81, 113.11, 113.37, 113.56, 116.79, 120.36, 121.32, 121.82, 121.87, 143.12, 153.16, 153.46, 192.65

Table 3: IR and Mass Spectrometry Data of Related Nicotinonitrile Derivatives

Compound	IR (KBr, ν , cm^{-1})	Mass Spec (m/z)
5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide[2]	3454 (NH), 3252 (NH), 2229 (CN), 1644 (C=O)	423 [M^+]
5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide[2]	3448 (NH), 3221 (NH), 2222 (CN), 1650 (C=O)	377 [M^+]
5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide[2]	3446 (NH), 3336 (NH), 2225 (CN), 1661 (C=O), 1641 (C=O)	Not Provided

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-700 MHz for ^1H NMR and 75-175 MHz for ^{13}C NMR. The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with tetramethylsilane (TMS) used as an internal standard ($\delta = 0.00$ ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

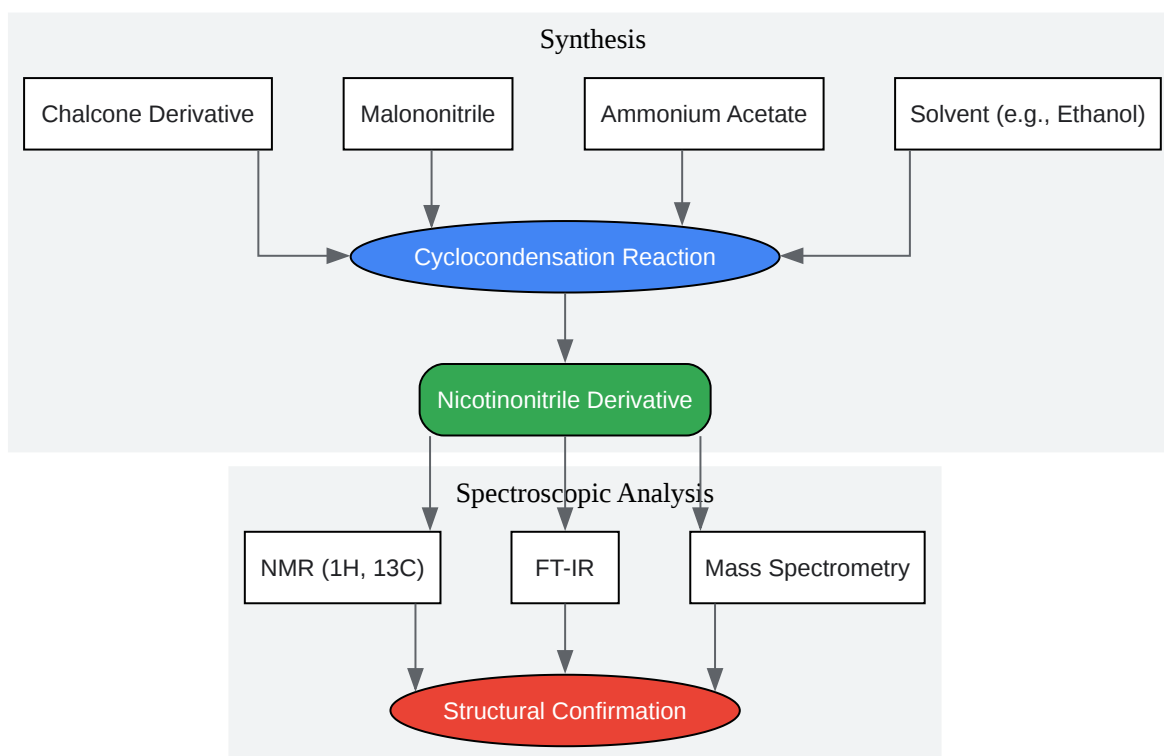
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$, and the absorption frequencies are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

Synthesis and Analysis Workflow

The synthesis of nicotinonitrile derivatives often involves a multi-step process, which can be followed by spectroscopic analysis for structural confirmation.



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Caption: General workflow for the synthesis and spectroscopic characterization of nicotinonitrile derivatives.

Conclusion

While specific experimental data for **2-(4-Fluorophenyl)nicotinonitrile** remains elusive in the reviewed literature, this guide provides a robust framework for its anticipated spectroscopic properties based on the analysis of analogous compounds. The provided data tables and general experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of novel nicotinonitrile derivatives. Further research is warranted to synthesize and fully characterize **2-(4-Fluorophenyl)nicotinonitrile** to confirm its predicted spectral features and explore its potential applications.

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References

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- 2. pubs.acs.org [pubs.acs.org]
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